N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide
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Overview
Description
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of an allyl group, a chlorobenzoyl moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as triethylamine, in an inert solvent like dichloromethane.
Allylation: The allyl group is introduced through an alkylation reaction using allyl bromide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as ammonia or a primary amine, under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.
Reduction: The chlorobenzoyl group can be reduced to a benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Epoxides, aldehydes.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired pharmacological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- N-allyl-1-(4-bromobenzoyl)piperidine-4-carboxamide
- N-allyl-1-(4-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
N-allyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(4-chlorobenzoyl)-N-prop-2-enylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-9-18-15(20)12-7-10-19(11-8-12)16(21)13-3-5-14(17)6-4-13/h2-6,12H,1,7-11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGMKPQHANYLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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